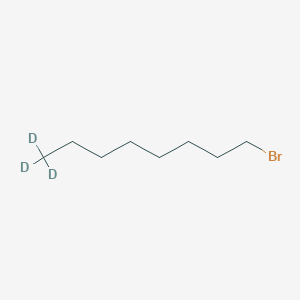

1-Bromooctane-8,8,8-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,1,1-trideuteriooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Terminally Deuterated 1-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of terminally deuterated 1-bromooctane (B94149) (1-bromo-8-deuteriooctane). Given the specialized nature of this isotopologue, this document combines established data for 1-bromooctane with the predicted effects of terminal deuterium (B1214612) substitution on its physicochemical and spectroscopic characteristics. This guide is intended to be a valuable resource for researchers in synthetic chemistry, drug development, and mechanistic studies.

Physicochemical Properties

The introduction of a deuterium atom at the terminal position of 1-bromooctane is expected to have a negligible effect on its bulk physical properties such as boiling point, melting point, and density. However, subtle changes in molecular polarizability and intermolecular interactions may occur. The primary impact of deuteration is observed in its spectroscopic properties and reaction kinetics.

Table 1: Physicochemical Properties of 1-Bromooctane and Predicted Properties for 1-Bromo-8-deuteriooctane

| Property | 1-Bromooctane | 1-Bromo-8-deuteriooctane (Predicted) |

| Molecular Formula | C8H17Br | C8H16DBr |

| Molecular Weight | 193.12 g/mol [1] | 194.13 g/mol |

| Boiling Point | 201 °C[2] | ~201 °C |

| Melting Point | -55 °C[2] | ~-55 °C |

| Density | 1.118 g/cm³[3] | ~1.118 g/cm³ |

| Appearance | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, low solubility in water[4] | Soluble in organic solvents, low solubility in water |

Spectroscopic Properties

The most significant and measurable differences between 1-bromooctane and its terminally deuterated analog are found in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of 1-bromo-8-deuteriooctane, the multiplet corresponding to the terminal methyl protons (C8) in 1-bromooctane (typically around 0.89 ppm) will be significantly altered. The integration of this signal will be reduced, and the splitting pattern will change due to the presence of deuterium. The adjacent methylene (B1212753) group (C7) will also exhibit a modified splitting pattern.

¹³C NMR: Deuterium substitution causes a characteristic upfield shift (to lower ppm) for the directly attached carbon (C8) and, to a lesser extent, for adjacent carbons (β- and γ-carbons). This is known as the deuterium isotope effect on ¹³C chemical shifts.[5][6][7] The signal for the deuterated carbon will also exhibit a triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1).

Table 2: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Assignment | 1-Bromooctane[8][9] | 1-Bromo-8-deuteriooctane (Predicted) |

| ¹H NMR | ||

| CH₂Br (C1) | ~3.41 (t) | ~3.41 (t) |

| CH₂ (C2) | ~1.85 (quint) | ~1.85 (quint) |

| (CH₂)₅ (C3-C7) | ~1.28 (m) | ~1.28 (m) |

| CH₃ (C8) | ~0.89 (t) | Signal significantly reduced/absent, modified multiplet |

| ¹³C NMR | ||

| C1 | ~33.8 | ~33.8 |

| C2 | ~32.9 | ~32.9 |

| C3 | ~28.7 | ~28.7 |

| C4 | ~28.2 | ~28.2 |

| C5 | ~29.3 | ~29.3 |

| C6 | ~31.8 | Upfield shift |

| C7 | ~22.7 | Upfield shift |

| C8 | ~14.1 | Significant upfield shift, triplet |

Infrared (IR) Spectroscopy

The most prominent change in the IR spectrum will be the appearance of a C-D stretching vibration and the disappearance of the corresponding C-H stretching vibration for the terminal methyl group. The C-D stretching frequency is significantly lower than the C-H stretching frequency due to the increased reduced mass of the C-D bond.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Functional Group | 1-Bromooctane[10][11][12] | 1-Bromo-8-deuteriooctane (Predicted) |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C-H bend (alkyl) | 1375-1465 | 1375-1465 |

| C-D stretch | N/A | ~2100-2200 |

| C-Br stretch | 560-650 | 560-650 |

Mass Spectrometry (MS)

In the mass spectrum of 1-bromo-8-deuteriooctane, the molecular ion peak will be shifted by +1 m/z unit compared to the unlabeled compound.[2] The fragmentation pattern may also be altered, providing insights into the position of the deuterium label.

Kinetic Isotope Effect (KIE)

The terminal deuteration of 1-bromooctane makes it an excellent substrate for studying the kinetic isotope effect in reactions involving the C-H bond at the C8 position. A primary KIE (kH/kD > 1) is expected for reactions where the C-H bond at the terminal position is broken in the rate-determining step.[8][13][14] This can be a powerful tool for elucidating reaction mechanisms. For example, in a radical bromination reaction, abstraction of a terminal hydrogen would be slowed by deuterium substitution.

Experimental Protocols

Synthesis of 1-Bromo-8-deuteriooctane

A plausible synthetic route to 1-bromo-8-deuteriooctane involves the reduction of a suitable precursor with a deuterium source, followed by bromination.

Protocol:

-

Reduction of 8-bromooctanoic acid ethyl ester:

-

Dissolve ethyl 8-bromooctanoate in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum deuteride (B1239839) (LAD) in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

-

Filter the resulting solids and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1,1-dideuteriooctan-1-ol.

-

-

Conversion to 1-bromo-8-deuteriooctane:

-

To a solution of the deuterated alcohol in dichloromethane (B109758) at 0 °C, add carbon tetrabromide.

-

Slowly add triphenylphosphine (B44618) in portions, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-bromo-8-deuteriooctane.

-

Characterization

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the position and extent of deuteration.

-

IR Spectroscopy: Obtain an IR spectrum to identify the C-D stretching frequency.

-

Mass Spectrometry: Perform GC-MS analysis to determine the molecular weight and fragmentation pattern.

Visualizations

Caption: Synthetic pathway to 1-bromo-8-deuteriooctane.

Caption: KIE in radical abstraction from 1-bromooctane.

References

- 1. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octane, 1-bromo- [webbook.nist.gov]

- 3. baranlab.org [baranlab.org]

- 4. 1-Bromo-8-chlorooctane | C8H16BrCl | CID 11287607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. 1-Bromooctane(111-83-1) 1H NMR spectrum [chemicalbook.com]

- 10. Octane, 1-bromo- [webbook.nist.gov]

- 11. Octane, 1-bromo- [webbook.nist.gov]

- 12. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. epfl.ch [epfl.ch]

Technical Guide: Physical Characteristics of 1-Bromooctane-8,8,8-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane-8,8,8-D3 is a deuterated analog of 1-bromooctane. The selective incorporation of deuterium (B1214612) at the terminal methyl group provides a valuable tool for researchers in various fields, particularly in mechanistic studies, as a tracer in metabolic investigations, and as an internal standard for mass spectrometry-based quantitative analysis. Understanding the physical characteristics of this isotopically labeled compound is crucial for its proper handling, application in experimental setups, and for the accurate interpretation of results. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Data Presentation: Physical Properties

The following table summarizes the key physical characteristics of this compound. It is important to note that while the molecular weight and CAS number are specific to the deuterated compound, other physical properties are primarily based on the well-characterized non-deuterated 1-bromooctane. The isotopic substitution of three hydrogen atoms with deuterium is expected to have a minimal effect on the bulk physical properties such as boiling point, melting point, density, and refractive index.

| Property | Value | Notes |

| Chemical Name | This compound | - |

| Synonyms | Octyl-d3 bromide | - |

| CAS Number | 69373-25-7 | [1] |

| Molecular Formula | C₈H₁₄D₃Br | - |

| Molecular Weight | 196.14 g/mol | [1] |

| Boiling Point | ~201 °C | Data for non-deuterated 1-bromooctane.[2][3][4] |

| Melting Point | ~-55 °C | Data for non-deuterated 1-bromooctane.[2] |

| Density | ~1.118 g/mL at 25 °C | Data for non-deuterated 1-bromooctane.[2] |

| Refractive Index (n²⁰/D) | ~1.452 | Data for non-deuterated 1-bromooctane.[2] |

| Appearance | Colorless to pale yellow liquid | Based on non-deuterated 1-bromooctane. |

| Solubility | Insoluble in water; soluble in organic solvents. | Based on non-deuterated 1-bromooctane. |

| Isotopic Purity | Typically >98 atom % D | Varies by supplier. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard laboratory procedures.

Synthesis of this compound

This procedure is adapted from the synthesis of non-deuterated 1-bromooctane.[5][6]

Materials:

-

Octan-8,8,8-D3-1-ol

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine Octan-8,8,8-D3-1-ol and hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Determination of Physical Properties

1. Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Melting point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

Place a small amount of the this compound sample into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the sample.

-

Attach the test tube to a thermometer and place it in the heating block of the melting point apparatus.

-

Heat the sample gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.

2. Density Measurement

The density can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[2][7][8]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe for sample injection

Procedure:

-

Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 25 °C).

-

Inject the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

-

Record the density reading from the instrument's display.

3. Refractive Index Measurement

The refractive index is measured using a refractometer, following a standard method like ASTM D1218.[4]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (e.g., 20 °C)

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard reference material with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the this compound sample onto the prism.

-

Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).

-

For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital refractometer, the reading will be displayed automatically.

-

Record the refractive index (n²⁰/D, where 20 is the temperature and D refers to the sodium D-line).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. store.astm.org [store.astm.org]

- 5. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. store.astm.org [store.astm.org]

Technical Guide: 1-Bromooctane-8,8,8-D3 in Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctane-8,8,8-D3 is a deuterated form of the alkyl halide 1-bromooctane (B94149). The strategic incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, at the terminal methyl group makes this compound an invaluable tool in modern analytical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative bioanalysis by mass spectrometry. This guide provides a comprehensive overview of its properties, synthesis, and application in experimental workflows critical to drug development.

Deuterated compounds are increasingly vital in pharmaceutical research and development for several reasons. The replacement of hydrogen with deuterium can lead to enhanced metabolic stability of drug molecules, potentially reducing dosing frequency and improving safety profiles.[1] In the context of bioanalysis, deuterated analogs are considered the gold standard for internal standards in quantitative mass spectrometry assays.[2] They offer a way to precisely track and quantify the concentration of a target analyte in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.[3][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69373-25-7 | N/A |

| Molecular Formula | C₈D₃H₁₄Br | N/A |

| Molecular Weight | 196.14 g/mol | N/A |

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of the corresponding deuterated alcohol, 1-octanol-8,8,8-D3. A general synthetic protocol is outlined below.

General Synthesis Protocol

A common method for the preparation of 1-bromooctane from 1-octanol (B28484) involves reaction with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[5]

Reaction: CH₃(CH₂)₆CD₂OH + HBr → CH₃(CH₂)₆CD₂Br + H₂O

Procedure:

-

To a stirred solution of sodium bromide in water and sulfuric acid, 1-octanol-8,8,8-D3 is added.

-

The mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

After cooling, the organic layer is separated from the aqueous layer.

-

The organic layer is washed sequentially with water, concentrated sulfuric acid, water again, and finally with a sodium carbonate solution to neutralize any remaining acid.

-

The crude product is then dried over an anhydrous drying agent, such as magnesium sulfate.

-

Purification is achieved through fractional distillation under reduced pressure to yield pure this compound.

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Role as an Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, prior to sample processing.[6] Its purpose is to correct for the variability inherent in the analytical procedure, such as inconsistencies in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal during mass spectrometric detection.

Stable isotope-labeled internal standards, such as this compound, are considered ideal because their physicochemical properties are nearly identical to the analyte of interest (the non-deuterated form).[7][8] This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol: Quantitative Analysis

The following is a generalized protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard.

1. Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent.

-

From the analyte stock solution, prepare a series of calibration standards by serial dilution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

-

Add a fixed amount of the internal standard working solution to each sample, calibration standard, and QC sample.

-

Perform an extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added, followed by vortexing and centrifugation.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate LC column for chromatographic separation. The method should be optimized for the co-elution of the analyte and the internal standard.

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor-to-product ion transition for both the analyte and the internal standard.

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantitative LC-MS/MS assays.[9] This technical guide provides the fundamental information required for its effective implementation in the laboratory, from its basic properties to a detailed experimental workflow, empowering professionals to achieve high-quality data in their research endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. scispace.com [scispace.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sourcing of 1-Bromooctane-8,8,8-D3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-Bromooctane-8,8,8-D3, a deuterated form of 1-bromooctane (B94149), for research and development purposes. This document outlines key suppliers, available product specifications, and general experimental considerations for the use of this stable isotope-labeled compound.

Commercial Supplier Analysis

This compound is a specialized chemical used in various scientific applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies of chemical reactions. Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from key commercial vendors.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| C/D/N Isotopes Inc. | D-5101 | 69373-25-7 | 196.14[1] | 99 atom % D[1] | Not specified | 0.25 g, 0.5 g[1] |

| LGC Standards | CDN-D-5101-0.25G | 69373-25-7 | Not specified | Not specified | Not specified | 0.25 g |

| MedChemExpress | HY-W032015S2 | 69373-25-7 | Not specified | Not specified | Not specified | Inquire for quote |

Experimental Protocols: Application as an Internal Standard

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The terminal deuterium (B1214612) labeling provides a distinct mass shift without significantly altering the chromatographic retention time compared to the unlabeled analyte, 1-bromooctane.

General Protocol for Use as an Internal Standard in GC-MS Analysis:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled 1-bromooctane at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or hexane.

-

Prepare a stock solution of the internal standard, this compound, at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the unlabeled 1-bromooctane stock solution into a constant volume of the internal standard stock solution. This will generate a calibration curve with varying analyte concentrations and a fixed internal standard concentration.

-

-

Sample Preparation:

-

To the unknown sample containing 1-bromooctane, add a known amount of the this compound internal standard solution. The amount added should result in a peak intensity comparable to that of the expected analyte peak.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and the sample with the internal standard into the GC-MS system.

-

Develop a suitable GC method to achieve good chromatographic separation of 1-bromooctane from other matrix components.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode. Monitor a characteristic ion for 1-bromooctane (e.g., m/z 135/137 for the C4H9Br+ fragment) and a corresponding ion for this compound (e.g., m/z 138/140).

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot this ratio against the known concentration of the analyte to generate a calibration curve.

-

Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of 1-bromooctane in the sample.

-

The use of a stable isotope-labeled internal standard like this compound can significantly improve the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and instrument response.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for this compound for research purposes can be visualized as a logical workflow. This involves identifying potential suppliers, evaluating their product specifications and documentation, and considering logistical factors before making a purchase decision.

This diagram illustrates the key steps a researcher would take, from the initial identification of the need for the compound to the final procurement decision, emphasizing the critical evaluation of product specifications, documentation, and logistical considerations.

References

Isotopic Purity and Enrichment of 1-Bromooctane-8,8,8-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and characterization of 1-Bromooctane-8,8,8-D3, a deuterated alkyl halide of significant interest in metabolic studies, mechanistic investigations, and as an internal standard in quantitative analysis. The selective incorporation of deuterium (B1214612) at the terminal methyl group offers a powerful tool for tracing the fate of the octyl moiety in various chemical and biological systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a suitable precursor that allows for the introduction of deuterium at the C8 position. A common synthetic route involves the deuteration of a terminal functional group, followed by conversion to the corresponding deuterated alcohol and subsequent bromination.

A generalized synthetic approach is outlined below:

Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound is critical for its application. The primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the isotopic distribution and overall deuterium enrichment.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like 1-bromooctane.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[3]

-

Inlet Temperature: 250°C.[3]

-

Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range that includes the molecular ion cluster of the analyte is scanned.

-

The analysis of the mass spectrum focuses on the molecular ion (M+) peak cluster. The presence of bromine, with its two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, results in a characteristic M+ and M+2 pattern.[3] The incorporation of three deuterium atoms will shift this cluster by 3 mass units compared to the unlabeled compound.

Data Presentation: Isotopic Distribution

| Ion | Expected m/z (Unlabeled) | Expected m/z (D3-labeled) | Description |

| [M]+ | 192/194 | 195/197 | Molecular ion containing 79Br/81Br |

| [M-CnH2n+1]+ | Varies | Varies | Fragmentation ions |

| [CH3(CH2)6CH2]+ | 113 | 113 | Loss of Br radical |

| [CD3(CH2)6CH2]+ | N/A | 116 | Loss of Br radical from deuterated compound |

Note: The relative abundances of these ions are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the site and extent of deuteration.[2][4] Both 1H and 13C NMR are valuable, and 2H NMR can also be employed for direct detection of the deuterium signal.[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3) that does not have signals interfering with the analyte's resonances. An internal standard (e.g., tetramethylsilane, TMS) is added for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR: The absence or significant reduction of the signal corresponding to the terminal methyl group (C8 protons) confirms successful deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the chemical purity.

-

13C NMR: Deuterium substitution causes a characteristic upfield shift and a splitting of the 13C signal for the deuterated carbon (C8) due to C-D coupling. This provides direct evidence of the location of the deuterium atoms.[4]

-

2H NMR: A single resonance corresponding to the -CD3 group would be observed, confirming the presence and chemical environment of the deuterium.

Data Presentation: Expected NMR Shifts

| Nucleus | Unlabeled 1-Bromooctane (Expected δ, ppm) | This compound (Expected Observation) |

| 1H | ~0.88 (t, 3H, -CH3) | Signal significantly reduced or absent |

| ~3.40 (t, 2H, -CH2Br) | Unchanged | |

| 13C | ~14.1 (-CH3) | Upfield shifted, multiplet (due to C-D coupling) |

| ~33.9 (-CH2Br) | Unchanged |

Isotopic Enrichment Calculation

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position. It is crucial to distinguish this from species abundance, which is the percentage of molecules with a specific isotopic composition.[6] For this compound, with a stated isotopic enrichment of 99 atom % D, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be calculated.[6][7]

Data Presentation: Theoretical Isotopologue Abundance for 99% Enrichment

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d3 | 3 | 97.03 |

| d2 | 2 | 2.94 |

| d1 | 1 | 0.03 |

| d0 | 0 | <0.01 |

Calculations are based on a binomial expansion.[6]

Experimental and Logical Workflows

The overall process for the quality control of this compound involves a logical sequence of analytical steps.

Conclusion

The synthesis and analysis of this compound require careful execution of synthetic protocols and rigorous analytical characterization. Mass spectrometry and NMR spectroscopy are complementary techniques that provide comprehensive information regarding the isotopic purity, enrichment, and structural integrity of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this important isotopically labeled compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Synthesis of deuterated alkyl halides from D2O

An In-depth Technical Guide to the Synthesis of Deuterated Alkyl Halides from D₂O

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612) into organic molecules represents a cornerstone of modern pharmaceutical development and mechanistic chemical studies. Replacing hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties and reduced toxicity.[1] Alkyl halides are fundamental building blocks in organic synthesis, and their deuterated analogues are invaluable precursors for introducing deuterium into more complex target molecules. This guide provides a comprehensive overview of modern synthetic methods for preparing deuterated alkyl halides using deuterium oxide (D₂O), an economical and readily available deuterium source.

Core Synthetic Strategies

The synthesis of deuterated alkyl halides from D₂O can be broadly categorized into two main approaches:

-

Indirect Multi-Step Synthesis: This classic pathway involves the initial deuteration of a precursor molecule, such as a ketone, which is then chemically converted into the desired alkyl halide over several steps.

-

Direct Dehalogenative Deuteration: These more modern and atom-economical methods involve the direct replacement of a halogen atom in an existing alkyl halide with a deuterium atom from D₂O, often mediated by a catalyst or electrical current.

Indirect Synthesis via Carbonyl Compound Deuteration

This robust, multi-step approach offers a high degree of control and is particularly useful for preparing β-deuterated alkyl halides. The general workflow involves the α-deuteration of a ketone, followed by reduction to a deuterated alcohol, and subsequent conversion to the alkyl halide.

Experimental Protocol: Organocatalyzed α-Deuteration of Ketones

This protocol describes the first key step in the indirect pathway, achieving high deuterium incorporation at the α-position of a ketone.[2]

-

Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the ketone substrate (0.4 mmol, 1.0 equiv) and 1,4-dioxane (B91453) (2 mL).

-

Catalyst Addition: Add the organocatalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.08 mmol, 20 mol%).

-

Deuterium Source: Add D₂O (0.5 mL, ~70 equiv) using a gas-tight syringe.

-

Reaction: Seal the vial and stir the reaction mixture vigorously at the desired temperature (room temperature to 50 °C) for 5-14 hours.

-

Workup & Purification: After completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the α-deuterated ketone.[2]

The resulting deuterated ketone can then be reduced (e.g., with NaBH₄) to the corresponding alcohol, which is subsequently converted to the alkyl halide using standard methods like the Appel reaction (PPh₃/CX₄) or reaction with thionyl chloride (SOCl₂).[3]

Quantitative Data: Organocatalyzed α-Deuteration of Ketones[2]

| Substrate (Ketone) | Temperature (°C) | Time (h) | Yield (%) | D-incorporation (%) |

| Acetophenone | 50 | 14 | 90 | 97 |

| 4'-Methylacetophenone | 50 | 14 | 88 | 96 |

| Propiophenone | 50 | 14 | 87 | 95 (CH₂), 97 (CH₃) |

| Cyclohexanone | RT | 5 | 89 | 95 |

| Estrone-3-methyl ether | 50 | 14 | 85 | 90 |

Direct Dehalogenative Deuteration Methods

These methods offer a more direct and efficient route by converting an existing C-X bond to a C-D bond. D₂O serves as the ultimate deuterium atom source under various catalytic conditions.

Zinc-Mediated Dehalogenative Deuteration

This protocol provides an economical and efficient method for the deuteration of a wide range of unactivated alkyl halides using commercially available zinc dust.[4][5][6][7][8] The reaction is believed to proceed through a radical process involving the formation of organozinc intermediates, which are then quenched by D₂O.[4]

Experimental Protocol: [4]

-

Setup: To a screw-capped tube, add the alkyl halide (0.2 mmol, 1.0 equiv), zinc dust (26.1 mg, 0.4 mmol, 2.0 equiv), and a magnetic stir bar.

-

Solvent and Reagents: Add CH₃CN (1.0 mL) and D₂O (72 µL, 4.0 mmol, 20 equiv).

-

Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.

-

Workup & Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Quantitative Data: Zinc-Mediated Deuteration of Alkyl Bromides [4][6]

| Substrate (Alkyl Bromide) | Time (h) | Yield (%) | D-incorporation (%) | | :--- | :--- | :--- | :--- | :--- | | 1-Bromo-4-phenylbutane | 12 | 98 | 92 | | 2-Bromo-2,3-dihydro-1H-indene | 12 | 89 | 91 | | N-(2-bromoethyl)phthalimide | 12 | 92 | 90 | | 1-Bromoadamantane | 24 | 82 | 99 | | (Bromomethyl)cyclohexane | 12 | 95 | 93 |

Photocatalytic Dehalogenative Deuteration

Visible-light photocatalysis offers a mild and powerful strategy for activating the strong carbon-halogen bonds of unactivated alkyl halides. This method uses a photocatalyst in combination with a halogen-atom transfer (XAT) agent to generate alkyl radicals, which are subsequently deuterated.[9]

Experimental Protocol: [9]

-

Setup: In an argon-filled glovebox, add the alkyl halide (0.2 mmol, 1.0 equiv), photocatalyst (e.g., 4CzIPN, 1 mol%), a phosphine (B1218219) XAT agent (e.g., PCy₃, 2.5 equiv), and a hydrogen atom transfer (HAT) co-catalyst (e.g., 2,4,6-triisopropylbenzenethiol, 10 mol%) to a reaction vial.

-

Solvent System: Add a solvent mixture of CH₃CN/D₂O (2.0 mL, v/v = 5:1).

-

Reaction: Seal the vial, remove from the glovebox, and stir the mixture under irradiation with 455 nm LEDs at room temperature for 24-72 hours.

-

Workup & Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography.

Quantitative Data: Photocatalytic Deuteration of Alkyl Halides [9][10]

| Substrate (Alkyl Halide) | Time (h) | Yield (%) | D-incorporation (%) | | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-1-tosylpiperidine | 24 | 91 | 95 | | Ethyl 4-bromobutanoate | 48 | 75 | >90 | | N-(3-bromopropyl)phthalimide | 48 | 81 | >90 | | 1-Bromoadamantane | 24 | 88 | 97 | | Estrone derivative (bromide) | 72 | 79 | 97 | | 1-Chloroadamantane | 48 | 75 | 95 |

Electrochemical Dehalogenative Deuteration

Electrosynthesis provides a green and efficient alternative, using electrons as the reducing agent to drive the dehalogenative deuteration of unactivated alkyl halides, including challenging chlorides.[10][11]

Experimental Protocol: [10]

-

Setup: In an undivided electrochemical cell equipped with a carbon felt anode and a lead plate cathode, add the alkyl halide (0.5 mmol), tetrabutylammonium (B224687) iodide (TBAI, 20 mol%), and diisopropylethylamine (DIPEA, 1.5 mmol).

-

Solvent and Deuterium Source: Add DMF (5.0 mL) and D₂O (25 mmol).

-

Reaction: Stir the mixture at room temperature under a constant current of 30 mA for 10 hours.

-

Workup & Purification: After the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data: Electrochemical Deuteration of Alkyl Halides [10][11]

| Substrate (Alkyl Halide) | Type | Yield (%) | D-incorporation (%) |

| 1-(Bromomethyl)-4-methoxybenzene | Bromide | 93 | 99 |

| Ethyl 6-bromohexanoate | Bromide | 89 | 99 |

| 1-Iodoadamantane | Iodide | 91 | 99 |

| Menthyl chloride | Chloride | 83 | 99 |

| Ibuprofen ethyl ester (bromide) | Bromide | 82 | 98 |

Application in Drug Development: A Strategic Workflow

The decision to incorporate deuterium into a drug candidate is a strategic process aimed at optimizing its metabolic profile.[12] The primary goal is often to slow metabolism at specific "soft spots" in the molecule, thereby improving pharmacokinetic properties like half-life and reducing the formation of potentially toxic metabolites.

Conclusion

The synthesis of deuterated alkyl halides using D₂O has evolved significantly, moving from traditional multi-step sequences to highly efficient direct catalytic methods. Modern approaches, including zinc-mediated, photocatalytic, and electrochemical dehalogenations, offer mild conditions, broad functional group tolerance, and excellent deuterium incorporation, making them highly attractive for applications in pharmaceutical research and development. The choice of method will depend on the specific substrate, the desired position of the deuterium label, and available laboratory equipment. These powerful synthetic tools enable chemists to precisely modify molecules, unlocking new potential in drug efficacy and safety.

References

- 1. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source - figshare - Figshare [figshare.com]

- 8. Collection - Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile and general electrochemical deuteration of unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

1-Bromooctane-8,8,8-D3 material safety data sheet (MSDS)

An In-depth Technical Guide to 1-Bromooctane-8,8,8-D3

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and common applications of this compound for researchers, scientists, and drug development professionals. The isotopic labeling of this compound at the terminal methyl group makes it a valuable tool in various analytical and synthetic procedures.

Material Safety Data Sheet (MSDS) Summary

The safety profile of this compound is considered analogous to that of its non-deuterated counterpart, 1-bromooctane (B94149). The primary difference is the isotopic substitution, which does not significantly alter its chemical reactivity or toxicological properties.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄D₃Br |

| Molecular Weight | 196.15 g/mol (Calculated) |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 201 °C (394 °F)[1] |

| Melting Point | -55 °C (-67 °F)[1] |

| Density | ~1.118 g/mL at 25 °C[1] |

| Flash Point | 78 °C (172 °F)[1] |

| Water Solubility | 1.67 mg/L[1] |

| Vapor Pressure | 0.45 hPa at 25 °C[1] |

| Vapor Density | 6.7 (Air = 1)[1] |

| Partition Coefficient (log Pow) | 4.89[1] |

Hazard Identification and Safety Precautions

1-Bromooctane is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

| Hazard Statement | Precautionary Statement |

| H227: Combustible liquid[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2] |

| H315: Causes skin irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| H319: Causes serious eye irritation[1] | P280: Wear protective gloves/eye protection/face protection.[2] |

| H335: May cause respiratory irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H410: Very toxic to aquatic life with long lasting effects[2] | P273: Avoid release to the environment.[3] |

Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[4] Use in a well-ventilated area and keep away from sources of ignition.[1][5] All metal parts of equipment should be grounded to avoid static electricity discharge.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][4] Keep away from heat and incompatible materials such as oxidizing agents and bases.[4]

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing. If skin irritation persists, call a physician.[4]

-

Eye Contact: Flush eyes with water for 15 minutes and get medical attention.[4]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[4]

Toxicological Information

| Toxicity Metric | Value | Species |

| LD50 Oral | 5,020 mg/kg[1] | Rat |

| LD50 Dermal | 8,944 mg/kg[1] | Rabbit |

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[1][2]

Experimental Protocols

Synthesis of 1-Bromooctane

A common method for the synthesis of 1-bromooctane is through the reaction of 1-octanol (B28484) with hydrobromic acid.[1][6][7]

Methodology:

-

In a reaction vessel, combine 1-octanol with a 48% solution of hydrobromic acid.

-

Add concentrated sulfuric acid to the mixture while cooling.

-

Heat the mixture to reflux for approximately 6-8 hours.[6][7]

-

After reflux, cool the mixture and perform a steam distillation to separate the crude 1-bromooctane.[6]

-

Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove ether byproducts), water, 10% sodium carbonate solution, and finally with water again.[6][7]

-

Dry the washed product over anhydrous calcium chloride or sodium sulfate.[6][7]

-

Purify the final product by distillation, collecting the fraction boiling at 196-201 °C.[1][6]

Williamson Ether Synthesis using 1-Bromooctane

1-Bromooctane is an excellent alkylating agent for the Williamson ether synthesis, which is used to prepare ethers from alcohols or phenols.

Methodology:

-

Deprotonate the desired alcohol or phenol (B47542) with a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) in a suitable solvent to form the alkoxide or phenoxide.

-

Add 1-bromooctane to the solution containing the nucleophile.

-

Heat the reaction mixture to reflux for a sufficient period to ensure the completion of the SN2 reaction.[8]

-

After the reaction is complete, cool the mixture and perform an aqueous workup to remove any unreacted base and salts.

-

Extract the ether product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting ether by distillation or column chromatography.

Application as an Internal Standard in Mass Spectrometry

Deuterium-labeled compounds like this compound are widely used as internal standards in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4][5]

The key principle is that a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical process.[2] Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and variations in instrument response.[9][10] The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.[9] By comparing the signal intensity of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved.[4][5]

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the public domain regarding the direct involvement of 1-bromooctane or its deuterated analogs in specific biological signaling pathways. As an alkylating agent, it has the potential to react with nucleophilic biomolecules, but further research is needed to elucidate any specific biological activities or mechanisms of action.

Conclusion

This compound is a valuable chemical for researchers and professionals in the fields of chemistry and drug development. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry, where its isotopic label allows for highly accurate measurements. The safety and handling procedures are well-established based on the data for 1-bromooctane. The synthetic protocols provided herein offer a basis for its preparation and use in further chemical transformations.

References

- 1. innospk.com [innospk.com]

- 2. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Spectroscopic Analysis of 1-Bromooctane-8,8,8-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The introduction of deuterium (B1214612) at the C8 position of 1-bromooctane (B94149) induces predictable changes in its NMR and IR spectra. These changes are invaluable for confirming successful deuteration and for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 1-Bromooctane-8,8,8-D3, the most significant change compared to its non-deuterated counterpart will be the absence of the signal corresponding to the terminal methyl group (C8). The characteristic triplet observed for the -CH₃ group in 1-bromooctane around 0.89 ppm will be absent. The signals for the other protons in the alkyl chain are expected to remain largely unchanged.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound will show a characteristic triplet for the C8 carbon due to coupling with the deuterium atom (spin I = 1). This signal will be shifted slightly upfield compared to the C8 signal in 1-bromooctane. The signals for the other carbon atoms are expected to show minimal changes in their chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₂Br (C1) | ~3.41 | Triplet | 2H |

| CH₂ (C2) | ~1.85 | Quintet | 2H |

| (CH₂)₄ (C3-C6) | ~1.40 - 1.25 | Multiplet | 8H |

| CH₂ (C7) | ~1.28 | Multiplet | 2H |

| CD₃ (C8) | - | - | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1 | ~33.8 | Singlet |

| C2 | ~32.8 | Singlet |

| C3 | ~28.7 | Singlet |

| C4 | ~29.2 | Singlet |

| C5 | ~28.1 | Singlet |

| C6 | ~31.8 | Singlet |

| C7 | ~22.6 | Singlet |

| C8 | ~13.5 | Triplet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations, which are absent in the spectrum of 1-bromooctane. Conversely, the C-H stretching and bending vibrations associated with the terminal methyl group will be absent.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2950 - 2850 | Strong |

| C-D stretch | 2200 - 2100 | Medium |

| CH₂ scissoring | ~1465 | Medium |

| C-D bending | ~1050 | Medium |

| C-Br stretch | 650 - 550 | Medium-Strong |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a suitable octanoic acid derivative.

Step 1: Synthesis of Octan-1-ol-8,8,8-D3

-

To a stirred solution of ethyl octanoate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of lithium aluminum deuteride (B1239839) (LiAlD₄) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Octan-1-ol-8,8,8-D3.

Step 2: Synthesis of this compound

-

To a stirred solution of Octan-1-ol-8,8,8-D3 (1 equivalent) in anhydrous diethyl ether containing a catalytic amount of pyridine at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a spectral width of 0-10 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise, and proton decoupling.

IR Spectroscopy

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder prior to running the sample spectrum to subtract atmospheric CO₂ and H₂O absorptions.

Key Functional Group Vibrations in the IR Spectrum

The following diagram illustrates the key vibrational modes and their predicted regions in the IR spectrum of this compound.

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromooctane-8,8,8-D3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Bromooctane-8,8,8-D3 as an internal standard in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of a stable isotope-labeled internal standard is a robust method for improving the accuracy and precision of analytical measurements by correcting for variations during sample preparation and injection.[1][2]

Introduction to Internal Standards in GC-MS

In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[3] The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach mitigates the effects of sample loss during preparation, variations in injection volume, and fluctuations in instrument response.[3]

Deuterated compounds, such as this compound, are ideal internal standards for GC-MS analysis.[1] They share very similar chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic behavior. However, their difference in mass allows for clear differentiation by the mass spectrometer, preventing interference with the analyte of interest.

Experimental Protocols

This section details a general protocol for the quantification of a target analyte using this compound as an internal standard. This protocol can be adapted for various matrices and target analytes with similar chemical properties to 1-bromooctane (B94149). A protocol for analyzing the purity of 1-bromooctane itself is also available.[4]

Materials and Reagents

-

Analyte of Interest: (e.g., 1-Bromooctane or other alkyl halides)

-

Internal Standard: this compound

-

Solvent: High-purity, volatile solvent (e.g., Dichloromethane (B109758), Ethyl Acetate)[4]

-

Sample Matrix: (e.g., water, soil, biological fluid)

-

Reagents for Sample Preparation: (as required for the specific matrix)

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

Sample Preparation

The following is a generic liquid-liquid extraction protocol. This should be optimized based on the specific sample matrix.

-

Spiking: To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution to achieve a final concentration within the linear range of the assay.

-

Extraction: Add an appropriate volume of an immiscible extraction solvent (e.g., dichloromethane for aqueous samples).

-

Agitation: Vortex or shake the mixture vigorously for a set period to ensure efficient extraction of the analyte and internal standard into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer to a clean vial.

-

Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller, known volume of solvent for analysis.[2]

GC-MS Instrumentation and Conditions

The following conditions are based on a typical analysis of 1-bromooctane and can be used as a starting point for method development.[4][5]

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.[4]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

-

Inlet Temperature: 250°C[4]

-

Injection Volume: 1 µL (splitless mode)[4]

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4][5][6]

-

Mass Range: m/z 40-350[4]

-

Source Temperature: 230°C[4]

-

Quadrupole Temperature: 150°C[4]

-

Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis.

-

Analyte (1-Bromooctane): Monitor characteristic ions such as m/z 135 and 137 (due to bromine isotopes).[3]

-

Internal Standard (this compound): Monitor characteristic ions such as m/z 138 and 140.

-

Data Presentation

The following table summarizes representative quantitative data for the analysis of 1-bromooctane using this compound as an internal standard. The response factor is calculated as the ratio of the analyte peak area to the internal standard peak area, divided by the ratio of their concentrations.

| Parameter | Value |

| Analyte | 1-Bromooctane |

| Internal Standard | This compound |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.01%[4] |

| Limit of Quantitation (LOQ) | ~0.05%[4] |

| Relative Response Factor (RRF) | ~1.05 |

| Recovery (%) | 95 - 105% |

| Precision (%RSD) | < 5% |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical relationship of internal standard quantification in GC-MS.

References

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 1-Bromooctane Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromooctane is an alkylating agent frequently used in organic synthesis and as a starting material for various chemical products.[1][2] While its purity is often assessed by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility, a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is highly desirable for high-throughput quantitative analysis, especially in complex biological matrices where sample cleanup can be streamlined.[3][4] This application note details a validated protocol for the precise quantification of 1-Bromooctane in a biological matrix (plasma) using 1-Bromooctane-8,8,8-D3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting matrix effects and variabilities during sample preparation and injection, ensuring high accuracy and precision.[5] The method employs reversed-phase chromatography coupled with Atmospheric Pressure Chemical Ionization (APCI) for optimal sensitivity and specificity.

Experimental Protocols

Materials and Reagents

-

Analytes: 1-Bromooctane (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity).

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade).

-

Reagents: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

-

Matrix: Blank human plasma.

Standard and Sample Preparation

2.1. Stock Solutions

-

Prepare primary stock solutions of 1-Bromooctane and this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of working standard solutions for the calibration curve by serially diluting the 1-Bromooctane stock solution with 50:50 (v/v) methanol:water.

-

Prepare an internal standard (IS) working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in methanol.

2.2. Sample Preparation (Plasma)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate. Vortex for 2 minutes.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer the final solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 10 90 2.5 0.4 10 90 2.6 0.4 90 10 | 4.0 | 0.4 | 90 | 10 |

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.2. Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Key Parameters:

-

Nebulizer Current: 5 µA

-

Vaporizer Temperature: 400°C

-

Sheath Gas: 40 arb

-

Aux Gas: 10 arb

-

Capillary Temperature: 300°C

-

-

Detection Mode: Multiple Reaction Monitoring (MRM). The transitions are based on the molecular ions formed with the bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant isotope (⁷⁹Br) is typically selected for quantification.[3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1-Bromooctane | 193.1 | 113.1 | 20 |

| This compound (IS) | 196.1 | 113.1 | 20 |

Data Presentation

Quantitative data was processed using the instrument's proprietary software. A linear regression with 1/x² weighting was applied to the calibration curve.

Table 1: Calibration Curve for 1-Bromooctane

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|---|---|---|

| 1.0 | 1,850 | 98,500 | 0.0188 | 1.05 | 105.0 |

| 2.5 | 4,590 | 99,100 | 0.0463 | 2.48 | 99.2 |

| 5.0 | 9,350 | 101,200 | 0.0924 | 5.11 | 102.2 |

| 10.0 | 18,900 | 100,500 | 0.1881 | 9.85 | 98.5 |

| 25.0 | 48,100 | 102,000 | 0.4716 | 25.30 | 101.2 |

| 50.0 | 95,200 | 99,800 | 0.9539 | 49.70 | 99.4 |

| 100.0 | 198,600 | 101,100 | 1.9644 | 101.5 | 101.5 |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|---|

| LQC (Low) | 3.0 | 6 | 3.12 | 104.0 | 4.8 |

| MQC (Mid) | 40.0 | 6 | 38.95 | 97.4 | 3.5 |

| HQC (High) | 80.0 | 6 | 82.10 | 102.6 | 2.9 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS Analysis of 1-Bromooctane.

References

Application Notes and Protocols for Deuterated Standards in Environmental Analysis

Introduction

In the field of environmental science, the accurate quantification of trace-level pollutants is paramount for assessing environmental impact and ensuring regulatory compliance. Deuterated standards are indispensable tools in modern analytical chemistry, providing the accuracy and precision required for these demanding applications.[1] These standards are stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H), a non-radioactive, stable isotope of hydrogen.[2] This substitution results in a compound that is chemically identical to the target analyte but has a higher mass.[3]

The core principle behind their use is isotope dilution mass spectrometry (IDMS).[3] By adding a known amount of the deuterated standard to a sample before any preparation or analysis, it acts as an ideal internal standard.[3] Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and instrumental analysis.[3][4] Any variability, such as matrix effects, ion suppression, or instrument drift, affects both the analyte and the standard proportionally.[2][3] By measuring the ratio of the native analyte to its deuterated analog using mass spectrometry (MS), analysts can achieve highly accurate and precise quantification, effectively correcting for procedural errors.[3][4]

This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The IDMS workflow is a cornerstone of quantitative analysis, ensuring high-quality data by correcting for analytical variability. The process involves adding a known quantity of a deuterated internal standard to the sample at the earliest stage of preparation.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Application 1: Volatile Organic Compounds (VOCs) in Water

Overview: The analysis of volatile organic compounds (VOCs) in drinking and wastewater is critical for public health. A common method involves purge-and-trap gas chromatography-mass spectrometry (GC-MS).[5] Deuterated standards are added to the water sample before the purging step to ensure accurate quantification.[5]

Quantitative Data: The following table summarizes typical performance data for the analysis of selected VOCs in drinking water using deuterated internal standards.

| Analyte | Matrix | Spiked Conc. (µg/L) | Avg. Recovery (%) | RSD (%) | LOQ (µg/L) |

| Benzene | Drinking Water | 5 | 102 | 3.8 | 0.1 |

| Toluene | Drinking Water | 5 | 99 | 4.1 | 0.1 |

| Ethylbenzene | Drinking Water | 5 | 101 | 3.5 | 0.1 |

| m,p-Xylene | Drinking Water | 10 | 98 | 4.5 | 0.2 |

| o-Xylene | Drinking Water | 5 | 99 | 4.2 | 0.1 |

| Chloroform | Drinking Water | 5 | 105 | 5.2 | 0.2 |

| Data is representative and compiled from typical method performance.[6] |

Experimental Protocol (Based on Purge-and-Trap GC-MS):

-

Sample Collection and Preservation:

-

Internal Standard Spiking:

-

Prepare a stock solution of deuterated VOC standards (e.g., Toluene-d8, Benzene-d6) in methanol.

-

Allow the sample to come to room temperature before analysis.

-

Add a known amount of the deuterated internal standard solution directly to the purging vessel containing the sample volume (e.g., 5 mL).[6] For example, 1,2-dichloroethane-d4 (B128599) can be used as an internal standard.[5]

-

-

Purge and Trap:

-

Introduce the spiked water sample into the purging vessel of the purge and trap system.[6]

-

Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration (e.g., 40 mL/min for 11 minutes).[6]

-

The purged VOCs are collected on an adsorbent trap (e.g., Tenax®).[6]

-